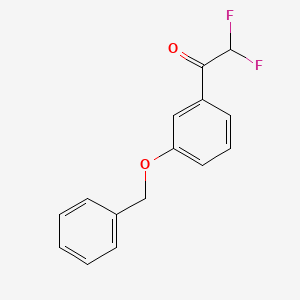
1-(3-(BenZyloxy)phenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a difluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-benzyloxybenzaldehyde.
Fluorination: The aldehyde group is converted to a difluoroethanone group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyloxy derivatives.
Scientific Research Applications
1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets. The difluoroethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- 3-Benzyloxyphenylboronic acid
- 1-(Benzyloxy)-3-[2-[3-(benzyloxy)phenyl]-1,1,2-trimethylpropyl]benzene
Comparison: 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The difluoroethanone moiety enhances its electrophilic character, making it more reactive in certain chemical and biological contexts.
Properties
Molecular Formula |
C15H12F2O2 |
|---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
2,2-difluoro-1-(3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H12F2O2/c16-15(17)14(18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
InChI Key |
ZBUQWFBUBZFJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















